molecular formula C11H8BrN5O3 B2547077 5-bromo-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide CAS No. 1171093-85-8

5-bromo-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Cat. No. B2547077
CAS RN: 1171093-85-8
M. Wt: 338.121
InChI Key: IGBSYGVRRYHJPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-bromo-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide" is a heterocyclic molecule that likely exhibits biological activity due to the presence of several pharmacophoric features such as the bromo, oxadiazole, pyrazole, and furan moieties. These structural elements are commonly found in compounds with various biological activities, including anti-bacterial and anti-viral properties.

Synthesis Analysis

The synthesis of related furan carboxamide derivatives has been reported, where N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine, yielding excellent results . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate 1-methyl-1H-pyrazol-5-yl and 1,3,4-oxadiazol-2-yl substituents.

Molecular Structure Analysis

The molecular structure of the compound includes a furan ring, which is known to contribute to the molecule's planarity and may enhance π-π interactions with biological targets. The presence of a bromine atom suggests potential for further functionalization through reactions like the Suzuki-Miyaura cross-coupling as demonstrated in related compounds .

Chemical Reactions Analysis

The bromine atom in the compound's structure is a reactive site that can undergo various chemical reactions. For instance, the Suzuki-Miyaura cross-coupling mentioned earlier is a reaction that could be used to modify the compound by introducing different aryl groups, potentially altering its biological activity .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not provided, the presence of the bromine atom and the heterocyclic rings suggest that the compound would have a significant molecular weight and moderate polarity. These properties would influence its solubility, stability, and overall reactivity. The oxadiazole and pyrazole rings could contribute to the compound's acidity and basicity, respectively, affecting its behavior in different pH environments.

Relevant Case Studies

Although no direct case studies on the compound were provided, related research indicates that furan carboxamide derivatives exhibit anti-bacterial activities against drug-resistant bacteria . Additionally, heterocyclic compounds based on similar structures have shown promising anti-viral activity against the H5N1 avian influenza virus . These findings suggest that the compound may also possess significant biological activities, warranting further investigation.

Scientific Research Applications

Antiviral Activity

Compounds structurally related to 5-Bromo-N-(5-(1-Methyl-1H-Pyrazol-5-Yl)-1,3,4-Oxadiazol-2-Yl)Furan-2-Carboxamide have been synthesized and tested for their antiviral properties, particularly against avian influenza virus (H5N1). These studies have shown promising antiviral activity, indicating potential applications in the development of antiviral agents (Flefel et al., 2012).

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, containing structural elements similar to the specified compound, have been evaluated as antiprotozoal agents. These compounds have demonstrated significant in vitro and in vivo activity against protozoal infections, suggesting potential research applications in the development of new treatments for protozoal diseases (Ismail et al., 2004).

Insecticidal Activity

Research into anthranilic diamides analogs containing 1,3,4-oxadiazole rings, which share a common structural motif with the specified compound, has highlighted their potent insecticidal activities against various pests. This research suggests the potential for developing new insecticides based on the chemical framework of the specified compound (Qi et al., 2014).

Energetic Materials

Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, related in structure to the query compound, have been explored for their applications as insensitive energetic materials. These studies focus on the synthesis, characterization, and performance of such materials, offering insights into the development of safer and more efficient energetic compounds (Yu et al., 2017).

Anticancer Research

There is ongoing research into thioxothiazolidin-4-one derivatives for their anticancer and antiangiogenic properties. Similar compounds to 5-Bromo-N-(5-(1-Methyl-1H-Pyrazol-5-Yl)-1,3,4-Oxadiazol-2-Yl)Furan-2-Carboxamide have shown potential in inhibiting tumor growth and angiogenesis, suggesting a promising area for cancer research (Chandrappa et al., 2010).

properties

IUPAC Name

5-bromo-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN5O3/c1-17-6(4-5-13-17)10-15-16-11(20-10)14-9(18)7-2-3-8(12)19-7/h2-5H,1H3,(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBSYGVRRYHJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.